molecular formula C21H19FN2O3 B2960102 N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-70-5

N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2960102
CAS RN: 1004256-70-5
M. Wt: 366.392
InChI Key: FREQERBZCKBHEC-UHFFFAOYSA-N
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Description

The compound “N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound, but there is no detailed description available .


Physical And Chemical Properties Analysis

There is no available information on the physical and chemical properties of this compound .

Scientific Research Applications

Potential as Kinase Inhibitors

One significant area of application for this class of compounds is their potential as kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility through specific structural modifications. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating its potential efficacy as a cancer therapeutic agent (G. M. Schroeder et al., 2009).

Antibacterial Activity

Another research application involves exploring the antibacterial properties of derivatives of N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For example, pyridonecarboxylic acids and their analogues have been synthesized and evaluated for their antibacterial activity. Certain compounds in this class were found to be more active than existing antibacterial agents, highlighting their potential in addressing bacterial infections (H. Egawa et al., 1984).

HIV Integrase Inhibitors

Compounds derived from this compound have also been investigated for their role in inhibiting HIV integrase, a key enzyme required for the replication of HIV. This research is crucial for developing new therapeutic agents for the treatment of AIDS. Studies involving 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the selection of candidates for further development as potent inhibitors of HIV integrase (E. Monteagudo et al., 2007).

Future Directions

There is no available information on the future directions of this compound .

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-27-19-9-4-3-8-18(19)23-21(26)16-10-11-20(25)24(14-16)13-15-6-5-7-17(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQERBZCKBHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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